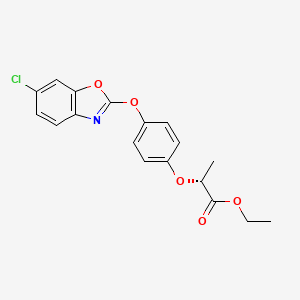
1-(Benzylamino)propan-2-ol
Overview
Description
1-(Benzylamino)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds contain both an amino group and an alcohol group. The structure of this compound suggests that it is a secondary amine with a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanol backbone.
Synthesis Analysis
The synthesis of related Mannich bases has been reported, where compounds such as 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one were synthesized using ultraviolet/visible and infra-red spectroscopies to confirm their structures . Additionally, the synthesis of a chiral 1,2-amino alcohol derivative, (S)-(+)-2-(N-benzylamino)butan-1-ol, from its Schiff base by catalytic hydrogenation over palladium on carbon in various solvents under mild conditions has been described . This process includes the preparation of the Schiff base and its subsequent reduction, which could be analogous to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound would be expected to have a benzyl group attached to a nitrogen atom, which is part of an amino group. The propan-2-ol moiety would have a hydroxyl group on the second carbon. The related compound 1,2-Bis(formylamino)benzene was crystallized and analyzed, showing that the formylamide moieties are almost planar and located on the same side of the central benzene ring . This information can provide insight into the planarity and potential steric hindrance that might be present in this compound.
Chemical Reactions Analysis
The chemical reactivity of this compound would involve its functional groups. The amino group could participate in reactions such as alkylation or acylation, while the hydroxyl group could be involved in reactions like esterification or etherification. The synthesis of related compounds involves reactions such as protection, bromination, and nucleophilic reactions , which could also be applicable to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility in organic solvents, boiling and melting points, and its potential to form hydrogen bonds due to the presence of the hydroxyl and amino groups. The ionization constant (pKa) values reported for related Mannich bases indicate that protonation might occur at physiological pH, which could also be relevant for this compound . The compound's ability to participate in hydrogen bonding could affect its solubility and boiling point. Additionally, the compound's chirality, as seen in the related (S)-(+)-2-(N-benzylamino)butan-1-ol , could influence its physical properties and reactivity.
Scientific Research Applications
Antifungal Applications
1-(Benzylamino)propan-2-ol derivatives have been synthesized and evaluated for their antifungal activities. For instance, certain triazole derivatives showed significant antifungal activity against Candida albicans and Candida krusei, surpassing even the activity of established drugs like Fluconazole and Itraconazole (Tang et al., 2013). Further studies have also confirmed the importance of pi-pi stacking and hydrogen bonding interactions in the active site of CYP51-C. albicans (Giraud et al., 2009).
Positive Inotropic Activities
A series of this compound derivatives have been synthesized and evaluated for their positive inotropic activities, which is crucial for heart function. Some compounds demonstrated favorable activities in increasing coronary blood flow and left ventricular pressure in rat heart models (Li et al., 2009).
Radioligand for Dopamine and Serotonin Receptors
A new class of N-benzyl-aminoalcohols, which have affinity for serotonin and dopamine receptors, has been developed. One compound, in particular, was able to cross the blood-brain barrier efficiently, showing potential for use in neurological studies (Guarna et al., 2001).
Anticancer Properties
A compound termed 5Y, derived from this compound, exhibited strong anti-colon cancer and anti-influenza virus activities, suggesting a wide spectrum of potential therapeutic applications (Yamashita et al., 2020). Another study synthesized a naftopidil analogue with significant anticancer properties against various human cancer cell lines (Nishizaki et al., 2014).
Beta-Adrenergic Blocking Agents
Several 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, including compounds with benzylamino groups, have been synthesized and shown to be more potent than propranolol, a well-known beta-blocker, in animal models (Large & Smith, 1982).
Safety and Hazards
The safety data sheet for “1-(Benzylamino)propan-2-ol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept away from heat, hot surfaces, sparks, open flames and other ignition sources .
properties
IUPAC Name |
1-(benzylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPRWDCTCLFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298471 | |
| Record name | 1-[(Phenylmethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27159-32-6 | |
| Record name | 1-[(Phenylmethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27159-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027159326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27159-32-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 27159-32-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(Phenylmethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(BENZYLAMINO)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CQ4UHD7QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



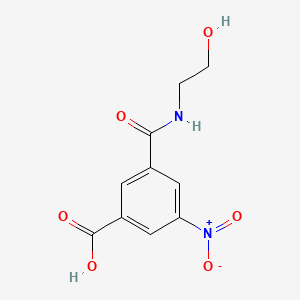
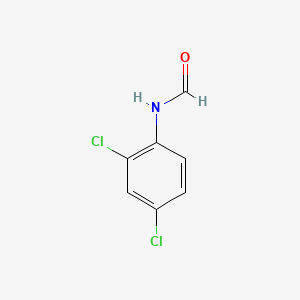
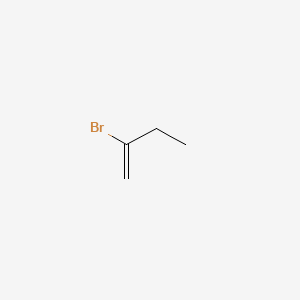
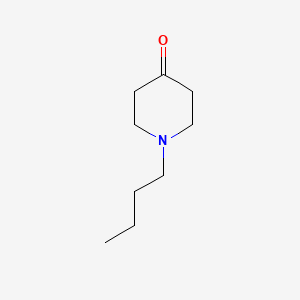
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)

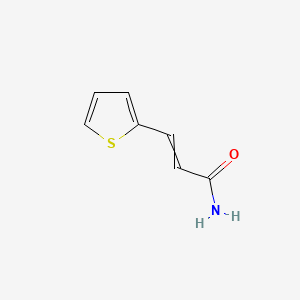
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)

